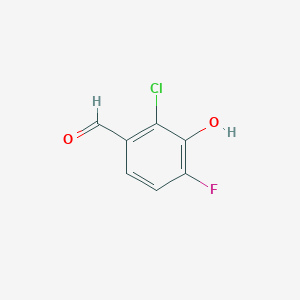

2-Chloro-4-fluoro-3-hydroxybenzaldehyde

Description

2-Chloro-4-fluoro-3-hydroxybenzaldehyde is a halogenated benzaldehyde derivative featuring chloro (Cl), fluoro (F), and hydroxyl (-OH) substituents at the 2-, 4-, and 3-positions of the aromatic ring, respectively. This compound is of interest in pharmaceutical and agrochemical synthesis due to the reactive aldehyde group and the electronic effects imparted by its substituents.

Properties

CAS No. |

960001-61-0 |

|---|---|

Molecular Formula |

C7H4ClFO2 |

Molecular Weight |

174.55 g/mol |

IUPAC Name |

2-chloro-4-fluoro-3-hydroxybenzaldehyde |

InChI |

InChI=1S/C7H4ClFO2/c8-6-4(3-10)1-2-5(9)7(6)11/h1-3,11H |

InChI Key |

DULDJDNNDZEEJU-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C(=C1C=O)Cl)O)F |

Canonical SMILES |

C1=CC(=C(C(=C1C=O)Cl)O)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to three key analogs (Table 1):

Key Observations:

Substituent Position Effects :

- The position of fluorine significantly impacts melting points. For example, 4-Chloro-2-fluorobenzaldehyde (mp 58–60°C) has a higher melting point than 4-Chloro-3-fluorobenzaldehyde (mp 46–49°C), likely due to differences in molecular symmetry and packing efficiency .

- The hydroxyl group in 2-Chloro-4-hydroxybenzaldehyde may enhance hydrogen bonding compared to fluorine, but its absence in the evidence precludes direct comparison .

Functional Group Influence :

- Replacing the aldehyde group with a carboxylic acid (as in 3-chloro-4-fluoro-2-hydroxybenzoic acid) increases molecular weight (190.558 g/mol vs. ~158–160 g/mol for benzaldehydes) and alters reactivity, favoring applications in carboxylate-based drug intermediates .

Synthetic Accessibility :

Commercial Availability and Pricing

- 4-Chloro-2-fluorobenzaldehyde : Priced at ¥11,000/25g (purity >98.0%), reflecting its demand as a versatile intermediate in cross-coupling reactions .

- 4-Chloro-3-fluorobenzaldehyde : Costs ¥12,000/25g (purity >95.0%), indicating marginally lower commercial accessibility compared to its 2-fluoro isomer .

- This compound: Pricing data are unavailable, but its synthesis likely involves additional steps (e.g., hydroxylation), increasing production costs relative to non-hydroxylated analogs.

Preparation Methods

General Synthetic Strategy

The synthesis of 2-chloro-4-fluoro-3-hydroxybenzaldehyde typically involves:

- Starting from halogenated benzene derivatives (e.g., 2-chloro-4-fluorotoluene or related compounds).

- Introduction or transformation of functional groups via halogenation, nitration, oxidation, and hydrolysis.

- Protection and deprotection of hydroxyl groups to control regioselectivity and avoid side reactions.

- Use of organometallic reagents (e.g., Grignard reagents) and formylation agents (e.g., dimethylformamide) for aldehyde introduction.

While direct literature on this compound preparation is limited, closely related compounds such as 2-fluoro-4-hydroxybenzaldehyde and 2-chloro-4-fluoro-5-nitrobenzaldehyde have well-documented synthetic routes that inform the preparation of the target compound.

Protection of Hydroxyl Group and Functionalization

A key step in preparing hydroxy-substituted benzaldehydes is protecting the phenolic hydroxyl group to prevent unwanted side reactions during halogenation and formylation.

Protection with Isopropyl Group : Starting from 3-fluorophenol, the hydroxyl group is protected by reaction with 2-bromopropane in the presence of potassium carbonate, yielding 1-fluoro-3-isopropoxybenzene. This step uses organic solvents such as acetonitrile, acetone, tetrahydrofuran, or dimethylformamide, at elevated temperatures.

Bromination : The protected intermediate is then brominated at the ortho position relative to fluorine using brominating agents like tetrabutyl ammonium tribromide or pyridinium tribromide in solvents such as 1,2-dichloroethane or dichloromethane. This yields 1-bromo-2-fluoro-4-isopropoxybenzene.

Grignard Reaction and Formylation : The brominated intermediate undergoes Grignard reagent exchange with isopropyl magnesium chloride in tetrahydrofuran at low temperatures (-10 to 0 °C). Subsequent reaction with dimethylformamide introduces the aldehyde group, producing 2-fluoro-4-isopropoxybenzaldehyde.

Deprotection : Finally, boron trichloride is used to remove the isopropyl protecting group under controlled conditions, yielding 2-fluoro-4-hydroxybenzaldehyde with high purity (around 99.5%).

This method is notable for its mild reaction conditions, avoidance of ultralow temperatures, low equipment requirements, and suitability for industrial scale-up.

Adaptation for this compound

While the above method is for 2-fluoro-4-hydroxybenzaldehyde, similar strategies apply for this compound, with modifications to introduce the chlorine substituent at the 2-position and hydroxyl at the 3-position.

Starting from 2-chloro-4-fluorotoluene , selective functional group transformations can be performed:

- Photochlorination to introduce chlorine substituents.

- Nitration and oxidation steps to convert methyl groups to aldehydes or acids.

- Bromination and hydrolysis-oxidation to introduce or transform substituents on the aromatic ring.

The hydroxyl group can be introduced by hydrolysis of nitro or other substituents after appropriate functional group transformations, often involving diazotization and hydrolysis steps as seen in related hydroxybenzaldehyde syntheses.

Detailed Stepwise Preparation Example (Adapted)

| Step | Reaction | Reagents & Conditions | Outcome |

|---|---|---|---|

| 1 | Protection of hydroxyl | 3-fluorophenol + 2-bromopropane + K2CO3 in acetonitrile, heated | 1-fluoro-3-isopropoxybenzene |

| 2 | Bromination | Tetrabutyl ammonium tribromide in dichloromethane, room temp | 1-bromo-2-fluoro-4-isopropoxybenzene |

| 3 | Grignard formation & formylation | Isopropyl magnesium chloride in THF at -10 to 0 °C + DMF | 2-fluoro-4-isopropoxybenzaldehyde |

| 4 | Deprotection | Boron trichloride, controlled temp | 2-fluoro-4-hydroxybenzaldehyde |

For the chloro-fluoro-hydroxybenzaldehyde, the starting material would be substituted accordingly (e.g., 2-chloro-4-fluorophenol or 2-chloro-4-fluorotoluene), and similar steps adapted to position the hydroxyl group at the 3-position.

Reaction Parameters and Optimization

Key parameters influencing yield and purity include:

Molar Ratios : For example, in the protection step, the molar ratio of 3-fluorophenol:potassium carbonate:2-bromopropane is optimized around 1:1.8-2.3:1.2-1.4 to maximize conversion.

Temperature Control : Grignard reagent formation and formylation require strict temperature control (-10 to 0 °C) to avoid side reactions and ensure high yield (up to 68.4% total yield reported for similar compounds).

Choice of Solvent : Use of aprotic solvents like tetrahydrofuran and dichloromethane is critical for reaction efficiency and product isolation.

Purification : Final purification involves extraction, washing with saturated sodium chloride, drying over anhydrous sodium sulfate, and distillation under reduced pressure to achieve high purity (>99%).

Research Findings and Industrial Relevance

The described method for 2-fluoro-4-hydroxybenzaldehyde is notable for its low cost, mild continuous reaction conditions, and high purity product , making it suitable for industrial production.

For 2-chloro-4-fluoro derivatives, nitration, bromination, and oxidation sequences have been optimized to achieve high yields (>80%) with low environmental impact and equipment demands.

Hydroxyl group introduction via diazotization and hydrolysis of nitro precursors is a classical and reliable approach for meta-hydroxybenzaldehydes, adaptable to halogenated substrates.

Summary Table of Key Preparation Methods

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.